Ethylphosphocitrate

Description

Historical Trajectory and Early Investigations of Phosphocitrate (B1208610) and its Derivatives in Biochemical Contexts

Phosphocitrate (PC) was first identified as a naturally occurring compound in rat liver mitochondria. researchgate.net Early research established it as a powerful inhibitor of calcification. spandidos-publications.com Specifically, it was found to be a potent inhibitor of the formation and growth of hydroxyapatite (B223615) crystals, a form of calcium phosphate (B84403). nih.gov This inhibitory action is achieved through its strong binding to the surface of these crystals. nih.gov

The synthesis of phosphocitrate and its derivatives has been a subject of study to support further investigation into their biological activities. One of the earliest synthetic routes involved the phosphorylation of triethyl citrate (B86180). nih.gov This work also led to the creation of esterified versions of phosphocitrate, including its triethyl ester. nih.gov A key derivative that has emerged in research is the PC-β-ethyl ester (also referred to as Ethylphosphocitrate or PC-E). spandidos-publications.com The development of synthetic strategies has been crucial for producing these compounds, allowing for more detailed in vitro and in vivo studies. uoc.gracs.org For instance, a novel method starting from the triethyl ester of citric acid was developed to prepare both phosphocitrate and its partially esterified derivatives, such as this compound, with good yield and purity, avoiding the need for complex chromatographic purification. uoc.grnih.gov

Strategic Importance and Research Utility of this compound as a Biochemical Probe

The strategic value of this compound as a biochemical probe lies in its modified chemical properties compared to its parent compound, phosphocitrate. The addition of an ethyl ester group can alter the molecule's lipophilicity, potentially affecting its transport across cell membranes and its interaction with biological systems. This makes it a valuable tool for investigating cellular and molecular processes.

A significant application of this compound has been in the study of osteoarthritis. spandidos-publications.com In a guinea pig model of the disease, both phosphocitrate and its analogue, PC-β-ethyl ester, were shown to inhibit articular cartilage degeneration. spandidos-publications.com This research highlights the utility of this compound in probing the molecular mechanisms underlying disease progression. spandidos-publications.com

Studies comparing phosphocitrate and this compound have provided insights into their structure-activity relationship. For example, in the context of osteoarthritis research, this compound was found to be as effective as phosphocitrate in inhibiting the proliferation of osteoarthritis fibroblast-like synoviocytes. nih.gov However, it was slightly less potent as a calcification inhibitor. nih.gov Such comparative studies are crucial for understanding how specific structural modifications influence the biological activity of the molecule, thereby refining its use as a research probe. The use of this compound in these studies demonstrates that it can modulate the expression of genes implicated in osteoarthritis, acting through both crystal-dependent and crystal-independent mechanisms. nih.gov

Conceptual Frameworks for Investigating Metabolic Modulation through Enzyme Inhibition

The use of molecules like this compound to study biological systems is grounded in established conceptual frameworks, primarily enzyme inhibition and metabolic control analysis.

Enzyme Inhibition: Enzymes are essential for catalyzing the chemical reactions that constitute metabolic pathways. wikipedia.org Enzyme inhibitors are molecules that bind to enzymes and reduce their activity. wikipedia.org This inhibition can be a key mechanism for regulating metabolic flux. numberanalytics.com Inhibition can occur through various mechanisms, such as competitive inhibition, where the inhibitor molecule resembles the substrate and binds to the active site, or noncompetitive inhibition, where the inhibitor binds to an allosteric site, changing the enzyme's shape and reducing its efficacy. libretexts.orgsavemyexams.com The study of enzyme inhibitors is fundamental to understanding how metabolic pathways are controlled and for developing therapeutic agents. numberanalytics.com The products of a metabolic pathway can themselves act as inhibitors in a process known as feedback inhibition, which is a crucial self-regulating mechanism in cells. libretexts.org

Research Findings on Phosphocitrate and this compound

Compound Names Mentioned

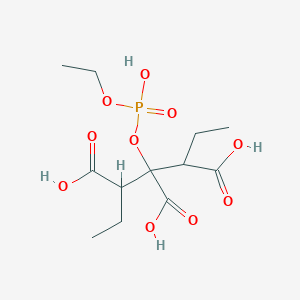

Structure

2D Structure

3D Structure

Properties

CAS No. |

73319-80-9 |

|---|---|

Molecular Formula |

C12H21O10P |

Molecular Weight |

356.26 g/mol |

IUPAC Name |

4-[ethoxy(hydroxy)phosphoryl]oxyheptane-2,3,4-tricarboxylic acid |

InChI |

InChI=1S/C12H21O10P/c1-4-7(9(13)14)12(11(17)18,8(5-2)10(15)16)22-23(19,20)21-6-3/h7-8H,4-6H2,1-3H3,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |

InChI Key |

IDPUZPWTGYVJGN-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)O)C(C(CC)C(=O)O)(C(=O)O)OP(=O)(O)OCC |

Canonical SMILES |

CCC(C(=O)O)C(C(CC)C(=O)O)(C(=O)O)OP(=O)(O)OCC |

Synonyms |

ethylphosphocitrate |

Origin of Product |

United States |

Mechanistic Enzymology and Inhibitory Actions

Elucidation of Specific Enzyme Targets within Citrate (B86180) Metabolism Pathways

Initial investigations have pointed towards ethylphosphocitrate acting as an inhibitor in processes involving citrate, a key intermediate in cellular metabolism. Research has suggested a role for this compound in the "inhibition of lithogenesis," a process where the formation of mineral concretions, often involving citrate, is impeded. nih.govmdpi.com This observation has led to the hypothesis that this compound may target enzymes for which citrate is a substrate or regulator.

One of the primary enzymes in cytoplasmic citrate metabolism is ATP citrate lyase (ACL). This enzyme catalyzes the conversion of citrate and coenzyme A into acetyl-CoA and oxaloacetate, a crucial step linking carbohydrate metabolism to the synthesis of fatty acids and cholesterol. nih.govmdpi.com While other compounds are known to inhibit ACL, the direct inhibitory action of this compound on this specific enzyme requires further detailed investigation to be definitively established.

Detailed Kinetic Characterization of Enzyme Inhibition

A thorough understanding of an inhibitor's mechanism requires detailed kinetic analysis. This involves determining key parameters that describe the interaction between the inhibitor and the enzyme.

Key Kinetic Parameters in Enzyme Inhibition:

| Parameter | Description |

| K_m | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the enzyme's affinity for its substrate. |

| V_max | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| K_i | The inhibition constant, which quantifies the affinity of the inhibitor for the enzyme. A lower K_i value indicates a more potent inhibitor. |

| IC_50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

The mode of inhibition, whether competitive, non-competitive, or uncompetitive, can be determined by analyzing how these parameters change in the presence of the inhibitor. For instance, a competitive inhibitor increases the apparent K_m but does not affect V_max, while a non-competitive inhibitor decreases V_max without altering K_m. researchgate.netbu.edu The specific kinetic parameters for this compound's interaction with its target enzyme(s) are yet to be fully characterized in the available scientific literature.

Investigation of Reversibility and Irreversibility of Inhibition

Enzyme inhibitors can be classified as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate from the enzyme, allowing it to regain activity. mdpi.com Irreversible inhibitors, on the other hand, typically form strong, often covalent, bonds with the enzyme, leading to a permanent loss of activity. nih.gov

The nature of the chemical bonds formed between this compound and its target enzyme would determine the reversibility of its inhibitory action. Based on its structure as a citrate analog, it is plausible that this compound acts as a reversible inhibitor, competing with the natural substrate for binding to the enzyme's active site. However, definitive experimental evidence is necessary to confirm this.

Determinants of Inhibitor Potency and Selectivity

The potency and selectivity of an inhibitor are critical determinants of its utility. Potency refers to the concentration of the inhibitor required to produce a given level of inhibition, often quantified by the K_i or IC_50 value. rcsb.org Selectivity describes the inhibitor's ability to target a specific enzyme or a small group of enzymes, thereby minimizing off-target effects.

The potency of this compound would be influenced by how well its molecular structure complements the binding site of its target enzyme. Factors such as the size, shape, and distribution of charged and hydrophobic groups on both the inhibitor and the enzyme play a crucial role. biorxiv.org Its selectivity would depend on the uniqueness of the target enzyme's active site compared to other enzymes in the cell.

Structural Biology Approaches to Enzyme-Ethylphosphocitrate Interactions

Understanding the three-dimensional structure of an enzyme in complex with an inhibitor is paramount for elucidating the precise molecular interactions that govern inhibition.

Conformational Dynamics and Binding Site Analysis

X-ray crystallography and other structural biology techniques can provide atomic-level details of how an inhibitor like this compound binds to its target enzyme. researchgate.netfrontiersin.org This analysis would reveal the specific amino acid residues in the enzyme's active site that interact with the inhibitor. These interactions can include hydrogen bonds, ionic bonds, and hydrophobic interactions.

Furthermore, such studies can reveal any conformational changes that occur in the enzyme upon inhibitor binding, a phenomenon known as induced fit. nih.gov Analyzing the binding site and the conformational dynamics provides a deeper understanding of the mechanism of inhibition. For ATP citrate lyase, structural studies have identified the citrate-binding site and have shown how the enzyme undergoes conformational changes during its catalytic cycle. researchgate.net A similar structural analysis of an this compound-enzyme complex would be highly informative.

Rational Design Principles for Analogues based on Enzyme Architecture

A detailed understanding of the enzyme's architecture and its interaction with an inhibitor opens the door for the rational design of more potent and selective analogues. arizona.edu By identifying the key interactions between this compound and its target, medicinal chemists can design new molecules with modified structures to enhance binding affinity and specificity. For example, functional groups could be added or modified to form additional favorable interactions with the enzyme's active site, leading to improved inhibitory activity. This structure-based drug design approach is a powerful tool in modern pharmacology.

Allosteric and Active Site Modulations

The modulatory effects of this compound and its parent compound, phosphocitrate (B1208610), are primarily characterized by their potent inhibition of biomineralization, specifically the formation and growth of calcium phosphate (B84403) crystals like hydroxyapatite (B223615). uoc.grnih.gov The concept of enzyme modulation involves inhibitors binding to an enzyme's active site or an allosteric site. Active site inhibitors often compete with the substrate, while allosteric modulators bind to a different location on the enzyme, inducing a conformational change that alters its activity. sci-hub.secmu.edu

Research into the precise inhibitory mechanisms of phosphocitrate analogues has focused on their interactions within the mineralization process, which involves several key proteins and enzymes. The primary mechanism of action for phosphocitrate is not through direct enzymatic inhibition but rather by binding to the surface of nascent hydroxyapatite crystals, thereby preventing their growth and aggregation. nih.gov

Studies have investigated the effect of phosphocitrate and its analogues on enzymes critical to mineralization, such as nucleoside triphosphate pyrophosphohydrolase (NTPP). This enzyme is responsible for generating inorganic pyrophosphate (PPi), a known inhibitor of mineralization, from ATP. nih.govnih.gov However, research indicates that phosphocitrate does not inhibit NTPP activity, suggesting its modulatory effects are not directed at the active site of this particular enzyme. nih.govcapes.gov.br This finding points toward a mechanism independent of direct enzymatic pathway inhibition for PPi production.

Another crucial enzyme in bone metabolism is tissue-nonspecific alkaline phosphatase (TNAP), which hydrolyzes PPi, an inhibitor of mineralization, thus promoting the process. nih.govnih.gov While inhibitors of alkaline phosphatase are a subject of study for controlling mineralization, the primary role of phosphocitrate appears to be the direct physicochemical inhibition of crystal growth rather than enzymatic inhibition of TNAP. nih.govresearchgate.net

Research Findings on the Inhibitory Effects of Phosphocitrate and Analogues

The following table summarizes experimental findings on the effects of phosphocitrate (PC) and a related analogue on mineralization and enzyme activity.

| Compound | Target Process/Enzyme | Observed Effect | Concentration | Implied Mechanism | Reference(s) |

| Phosphocitrate (PC) | ATP-dependent mineralization in Articular Cartilage Vesicles | Dose-dependent inhibition | 10-1000 µM | Inhibition of crystal formation/growth | nih.gov, capes.gov.br |

| Phosphocitrate (PC) | Nucleoside triphosphate pyrophosphohydrolase (NTPP) activity | No effect | Not specified | Does not inhibit the enzyme's active site | nih.gov, capes.gov.br |

| n-sulfo-2-amino-tricarballylate (SAT) | ATP-dependent mineralization in Articular Cartilage Vesicles | No effect | Not specified | Analogue is ineffective at blocking this pathway | nih.gov, capes.gov.br |

| n-sulfo-2-amino-tricarballylate (SAT) | Nucleoside triphosphate pyrophosphohydrolase (NTPP) activity | No effect | Not specified | Does not inhibit the enzyme's active site | nih.gov, capes.gov.br |

| Citrate | Nucleoside triphosphate pyrophosphohydrolase (NTPP) activity | No effect | Not specified | Does not inhibit the enzyme's active site | nih.gov, capes.gov.br |

Impact on Cellular Metabolism and Physiological Processes

Perturbation of the Tricarboxylic Acid (TCA) Cycle Dynamics

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a central metabolic pathway for the oxidation of carbohydrates, fats, and proteins to generate chemical energy in the form of adenosine (B11128) triphosphate (ATP). The cycle is a series of enzyme-catalyzed chemical reactions that occur in the mitochondria of eukaryotic cells. The proper functioning of the TCA cycle is critical for cellular respiration and the production of precursors for biosynthesis.

Research into compounds structurally related to citrate (B86180) has revealed mechanisms by which the TCA cycle can be perturbed. One of the key enzymes in the TCA cycle is aconitase, which catalyzes the isomerization of citrate to isocitrate. Inhibition of aconitase can lead to a bottleneck in the TCA cycle, causing an accumulation of citrate and a depletion of downstream intermediates. While direct studies on ethylphosphocitrate are limited, its structural characteristics suggest it may act as an inhibitor of aconitase, a mechanism observed with other citrate analogs like fluorocitrate.

Consequences for Cellular Energy Homeostasis

Cellular energy homeostasis is the process by which cells maintain a stable balance between energy supply and demand. This is primarily achieved through the regulation of ATP production, which is heavily reliant on the TCA cycle and oxidative phosphorylation. The disruption of the TCA cycle by compounds like this compound can have significant consequences for cellular energy homeostasis.

The inhibition of aconitase would lead to a decreased production of NADH and FADH2, which are essential electron carriers that fuel the electron transport chain to produce ATP. A reduction in the efficiency of the TCA cycle would, therefore, result in a diminished capacity for ATP synthesis, leading to a state of energy stress within the cell. This can trigger compensatory mechanisms, but prolonged disruption can lead to cellular dysfunction.

Metabolic Flux Analysis in Response to this compound

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. It often employs stable isotope tracers, such as ¹³C-labeled substrates, to track the flow of atoms through metabolic pathways. This allows for a detailed understanding of how cellular metabolism adapts to genetic or environmental perturbations.

There are currently no publicly available studies that have performed metabolic flux analysis specifically in response to this compound. Such studies would be invaluable in providing a quantitative map of the metabolic rerouting that occurs upon exposure to this compound. This would help to elucidate the precise changes in pathway utilization and the compensatory mechanisms that cells employ to cope with the inhibition of the TCA cycle.

Modulation of Anabolic and Catabolic Pathways Interconnected with Citrate Metabolism

Citrate is a critical node in metabolism, linking catabolic processes that break down molecules for energy with anabolic pathways that build complex molecules. In addition to its role in the TCA cycle, citrate can be exported from the mitochondria to the cytosol, where it is cleaved to produce acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol.

By inhibiting the conversion of citrate to isocitrate within the mitochondria, this compound could potentially lead to an accumulation of mitochondrial citrate. This could, in turn, increase the transport of citrate into the cytosol. The resulting increase in cytosolic acetyl-CoA could theoretically stimulate anabolic pathways such as lipogenesis. However, without specific research on this compound, this remains a hypothesis based on the known roles of citrate in cellular metabolism.

Investigations into Metabolic Reprogramming in Cellular Models

Metabolic reprogramming is a hallmark of various physiological and pathological states, including cancer and immune cell activation, where cells alter their metabolic pathways to meet specific demands for energy and biomass.

There is no specific research available on the metabolic reprogramming induced by this compound in cellular models. Investigating how different cell types might rewire their metabolism in response to this compound-induced TCA cycle disruption could provide insights into cellular adaptability and potential therapeutic applications.

Alterations in Cellular Bioenergetics

Cellular bioenergetics is the study of how cells transform and use energy. The primary process for energy generation in most cells is cellular respiration, which includes the TCA cycle and oxidative phosphorylation.

The following table summarizes the potential effects of this compound on key bioenergetic parameters, based on its inferred mechanism of action.

| Bioenergetic Parameter | Predicted Effect of this compound | Rationale |

| Basal Respiration | Decrease | Inhibition of the TCA cycle reduces substrate supply to the electron transport chain. |

| ATP Production | Decrease | Reduced oxidative phosphorylation due to decreased NADH and FADH2 production. |

| Proton Leak | No direct effect known | This would depend on secondary effects on mitochondrial membrane integrity. |

| Maximal Respiration | Decrease | The capacity of the electron transport chain is limited by substrate supply from the TCA cycle. |

| Reserve Capacity | Decrease | The cell's ability to respond to increased energy demand is compromised. |

| Glycolysis | Increase | Compensatory mechanism to produce ATP under conditions of impaired mitochondrial respiration. |

Interplay with Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit information from the cell's exterior to its interior, dictating cellular responses. Metabolic pathways and signaling pathways are intricately linked, with metabolites often acting as signaling molecules.

The alteration of key metabolite concentrations, such as a buildup of citrate due to this compound, could have downstream effects on various signaling pathways. For instance, cytosolic citrate can allosterically inhibit phosphofructokinase, a key regulatory enzyme in glycolysis. Furthermore, changes in the cellular energy state, reflected in the ATP/ADP and NADH/NAD+ ratios, are sensed by key signaling proteins like AMP

Role in Investigating Specific Metabolic Dysfunctions beyond Direct Citrate Metabolism

This compound's primary recognized role in biological systems is its potent inhibition of calcium salt crystallization, a key process in several metabolic dysfunctions. While not directly influencing intermediary metabolism in the way citrate does in the Krebs cycle, its unique ability to modulate mineralization processes makes it a valuable tool for investigating pathologies characterized by abnormal calcium deposition. These conditions are fundamentally linked to dysfunctions in mineral metabolism.

The primary metabolic dysfunction where this compound has been studied is lithogenesis, the formation of mineral stones, particularly in the urinary system. Research has focused on its capacity to prevent the formation and growth of calcium phosphate (B84403) crystals, which are often precursors to kidney stones. nih.gov

Research Findings on the Inhibition of Crystallization:

This compound's mechanism of action is primarily through its strong affinity for the growth sites on calcium phosphate crystals. This binding activity effectively blocks the further addition of calcium and phosphate ions, thereby halting crystal growth. Studies have demonstrated that it is a more potent inhibitor of hydroxyapatite (B223615) (HAP) formation than citrate and pyrophosphate, two other known natural inhibitors.

The investigation into this compound's effects has provided insights into the metabolic dysfunctions that lead to pathological calcification. For instance, conditions like hypercalciuria (excess calcium in the urine) and hypocitraturia (low urinary citrate) create a favorable environment for calcium stone formation. nih.gov this compound serves as a model inhibitor to study the dynamics of crystal formation under such pathological conditions.

Below is a data table summarizing key research findings related to this compound's role in the context of metabolic dysfunctions leading to abnormal mineralization.

| Research Area | Key Findings | Implication for Metabolic Dysfunction Investigation |

| Inhibition of Lithogenesis | This compound is a potent inhibitor of the formation of calcium phosphate-containing stones. popline.orgresearchgate.netresearchgate.net | Provides a tool to study the mechanisms of pathological mineralization in metabolic disorders predisposing to kidney stones. |

| Calcium Phosphate Crystallization | It effectively inhibits the nucleation and growth of various calcium phosphate phases, including brushite (CaHPO4·2H2O) and hydroxyapatite (Ca5(PO4)3OH). nih.govuni-hannover.de | Allows for the investigation of specific pathways of crystal formation that are active in metabolic bone diseases and ectopic calcification. |

| Comparison with Endogenous Inhibitors | This compound shows significantly higher inhibitory activity compared to endogenous inhibitors like citrate. | Helps in understanding the quantitative aspects of inhibitor deficiencies in metabolic conditions that lead to stone formation. |

By studying the action of potent inhibitors like this compound, researchers can better understand the pathological processes that arise from metabolic dysfunctions affecting mineral homeostasis.

Advanced Analytical and Research Methodologies in Ethylphosphocitrate Studies

Chromatographic and Mass Spectrometric Techniques for Metabolite Profiling

Chromatographic and mass spectrometric methods are fundamental to the detection, identification, and quantification of ethylphosphocitrate and its related metabolic intermediates in complex biological samples. High-Performance Liquid Chromatography (HPLC) is a key technique for separating phosphocitrate (B1208610) from other compounds in biological matrices like kidney homogenates or blood. researchgate.netnih.govutas.edu.au Coupling chromatography with mass spectrometry (MS) provides definitive structural confirmation. nih.govnih.gov

Advanced MS techniques, such as fast atom bombardment (FAB) and collisionally activated decomposition mass-analysed ion kinetic energy (CAD MIKES), have been successfully employed to analyze the mass spectra of isolated phosphocitrate, providing detailed structural information. nih.gov These methods are crucial for confirming the identity of both chemically synthesized and biologically produced phosphocitrate. researchgate.netnih.gov Furthermore, gas chromatography coupled with mass spectrometry (GC-MS) is a well-established method for the analysis of compounds containing phosphate (B84403) and phosphonate (B1237965) groups after appropriate derivatization. nih.gov

The qualitative and quantitative analysis of this compound and its associated metabolic intermediates is critical for understanding its absorption, distribution, and metabolism. Metabolic intermediates are the compounds formed during the biochemical conversion of substrates to products. eppendorf.com

Qualitative studies using radiolabelled phosphocitrate have provided conclusive evidence of its absorption and subsequent metabolism. For instance, chromatographic analysis of portal blood following administration has identified the presence of intact phosphocitrate, its metabolic breakdown product citrate (B86180), and other unidentified metabolites. utas.edu.au This type of analysis helps to build a comprehensive picture of the compound's metabolic fate.

Quantitative analysis aims to determine the precise concentrations of these molecules. Targeted metabolomics, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the sensitive and accurate quantification of a predefined set of metabolites. colostate.eduacs.org This approach is invaluable for studying specific metabolic pathways affected by this compound.

Below is a table summarizing the qualitative findings from a study investigating phosphocitrate absorption.

Table 1: Qualitative Analysis of Metabolic Intermediates in Portal Blood Following Phosphocitrate Administration This table is representative of findings described in the literature.

| Time Point | Intact Phosphocitrate | Citrate (Metabolite) | Other Unidentified Metabolites |

|---|---|---|---|

| 15 min | Limited Detection | Detected | Detected |

| 30 min | Limited Detection | Detected | Detected |

| 45 min | Detected | Detected | Detected |

| 60 min | Detected | Detected | Detected |

Spectroscopic Applications in Characterizing Biochemical Interactions

Spectroscopic techniques are powerful, non-destructive methods used to investigate the molecular structure of this compound and its interactions with biological molecules. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, has been instrumental in confirming the chemical structure of synthesized phosphocitrate by comparing its spectrum to that of the biologically isolated compound. researchgate.netnih.gov

Infrared (IR) spectroscopy provides insights into the molecular vibrations and functional groups present in a sample. nih.gov It has been applied to analyze mineral deposits, such as those containing calcium pyrophosphate dihydrate, whose formation can be inhibited by phosphocitrate. researchgate.net By studying the interaction between matter and electromagnetic radiation, spectroscopy provides a molecular "fingerprint" that is essential for both qualitative and quantitative analysis. nih.govresearchgate.net These techniques are vital for understanding how this compound interacts with crystal surfaces, a key aspect of its inhibitory function. researchgate.netnih.gov

Calorimetric and Biophysical Assays for Enzyme Kinetics and Binding

Calorimetric and other biophysical assays provide quantitative data on the thermodynamics and kinetics of this compound's interactions with enzymes and other biological targets. Isothermal Titration Calorimetry (ITC) is a universal technique that directly measures the heat released or absorbed during a binding event or an enzymatic reaction. colostate.edumcgill.ca This allows for the determination of key kinetic constants (like Kₘ and kcat) and inhibition parameters. colostate.edumcgill.ca ITC is particularly valuable because it is a label-free method that can be used in optically opaque solutions, which is often the case with biological samples. mcgill.ca

Two primary ITC methods are used to study enzyme kinetics:

Multiple Injection Assay: The enzyme is titrated with increasing concentrations of the substrate, allowing for the determination of the reaction rate under pseudo-first-order conditions. colostate.edumcgill.ca

Single Injection Assay: Following a single injection of substrate, the thermal power is monitored continuously as the substrate is consumed, providing a complete kinetic curve in one experiment. colostate.edumcgill.ca

These methods are highly precise and can be adapted to measure the effects of inhibitors like this compound. mcgill.ca Beyond enzyme kinetics, biophysical assays are also used to study the potent binding of phosphocitrate to hydroxylapatite seed crystals, an interaction that is fundamental to its mechanism of inhibiting crystal growth. nih.gov

Computational Modeling and Systems Biology for Network Analysis

Computational modeling and systems biology provide a framework for understanding the complex, network-level effects of this compound. nih.govscirp.org By creating mathematical and computational representations of biological systems, researchers can simulate how the inhibition of a single enzyme by this compound propagates through an entire metabolic network. nih.govjmb.or.kr

Molecular modeling, for example, is used to simulate the specific interactions between phosphocitrate and the crystal faces of pathological mineral deposits like calcium oxalate (B1200264) or struvite. nih.govnih.gov These simulations help to explain the compound's inhibitory potency by revealing the precise molecular coordination and binding energies involved. nih.gov This in silico approach allows for the prediction of a material's properties and behavior based solely on its known structure, complementing experimental data. nih.gov

Metabolic Flux Analysis (MFA) is a computational tool used to quantify the flow of metabolites through the various pathways in a cell. learncheme.com By creating a stoichiometric model of the cell's metabolic network and applying mass balance constraints, MFA can predict how metabolic fluxes are redistributed in response to a perturbation, such as the introduction of an enzyme inhibitor like this compound. learncheme.comumbc.edu

Flux Balance Analysis (FBA) is a common method used within this framework, which calculates the optimal distribution of fluxes to achieve a specific biological objective, such as maximizing biomass production. umbc.edu By simulating the effect of inhibiting a key enzyme, these models can predict which pathways will become more or less active. For example, inhibition of an enzyme in the Tricarboxylic Acid (TCA) cycle would be predicted to decrease flux through the cycle while increasing flux into alternative pathways to maintain cellular functions like energy production and biomass synthesis.

The table below presents a hypothetical prediction of how this compound, by inhibiting a key TCA cycle enzyme, might alter fluxes in central carbon metabolism.

Table 2: Predicted Metabolic Flux Distribution Changes in Response to this compound Inhibition This table is a representative example based on metabolic modeling principles. Fluxes are normalized to a glucose uptake rate of 100.

| Metabolic Pathway/Reaction | Flux (Control) | Predicted Flux (with Inhibitor) | Predicted Change |

|---|---|---|---|

| Glycolysis | 100 | 100 | No Change |

| Pentose Phosphate Pathway | 30 | 45 | Increased |

| Pyruvate to Acetyl-CoA | 85 | 70 | Decreased |

| TCA Cycle | 80 | 35 | Decreased |

| Anaplerotic Reactions | 10 | 30 | Increased |

Simulating the kinetic effects of enzyme inhibition is crucial for translating molecular interactions into cellular consequences. nih.gov Computational models can simulate various types of inhibition (competitive, uncompetitive, non-competitive) to predict the dynamic changes in substrate, product, and enzyme-inhibitor complex concentrations over time. nih.govresearchgate.net

These simulations can predict how the reduction in an enzyme's catalytic efficiency will alter cellular signaling and regulatory pathways. For instance, studies have investigated how phosphocitrate can blunt the cellular effects of calcium phosphate precipitates, such as the phosphorylation of the ERK1/2 signaling pathway and the expression of mineralization-associated genes. By integrating kinetic data from biophysical assays into larger cellular models, researchers can predict the systemic impact of this compound, providing a powerful tool for hypothesis-driven research into its mechanism of action.

Prediction of Metabolic Flux Distributions

In Vitro Cell Culture and Organelle-Specific Methodologies

The investigation of this compound at the cellular and subcellular levels relies on sophisticated in vitro models that allow for controlled and detailed analysis. Cell culture systems serve as a foundational tool, providing a reproducible environment to study the compound's biological effects outside of a whole organism. explorationpub.comfda.gov Researchers can select from various cell lines, including primary cells, immortalized cell lines (like PC12 or SH-SY5Y), and human-derived induced pluripotent stem cells (iPSC), depending on the specific research question. explorationpub.comfrontiersin.org These cells can be grown in traditional 2D monolayers or in more complex 3D organoid structures that better mimic the in vivo microenvironment. frontiersin.org

A critical area of investigation for compounds like this compound involves their impact on specific cellular organelles. Methodologies are now highly specialized to probe the function and health of these compartments. uochb.czcreative-proteomics.com Mitochondria, in particular, are a frequent target of study due to their central role in cellular metabolism, energy production, and calcium signaling. evotec.commdpi.com Mitochondrial dysfunction is implicated in numerous pathologies, making it a key area of inquiry. mdpi.comfrontiersin.org

To dissect the organelle-specific effects of this compound, scientists employ a range of advanced techniques:

Functional Mitochondrial Assays: Technologies like the Seahorse XF Analyzer are used to measure the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). These measurements provide a real-time view of mitochondrial respiration and glycolysis, respectively. By exposing cultured cells to this compound, researchers can determine if the compound enhances, inhibits, or alters cellular metabolic pathways. evotec.com A mitochondrial stress test, which involves the sequential use of specific inhibitors of the electron transport chain, can pinpoint which mitochondrial complex might be affected. evotec.com

Mitochondrial Membrane Potential (ΔΨm) Analysis: The health of mitochondria is closely linked to the maintenance of their membrane potential. Specific fluorescent dyes, such as TMRM (tetramethylrhodamine, methyl ester) or JC-1, are used to quantify this potential. A decrease in fluorescence intensity after treatment with a compound can indicate mitochondrial depolarization, a hallmark of mitochondrial toxicity. evotec.com

Organelle-Specific Fluorescent Sensors: To study processes within specific organelles, genetically encoded fluorescent sensors can be targeted to compartments like the mitochondria or the endoplasmic reticulum. frontiersin.org For instance, sensors that detect calcium (Ca2+) can be used to monitor how this compound might influence calcium dynamics and storage within these organelles, which is particularly relevant given the compound's relationship to calcification processes. frontiersin.orgfrontiersin.org

High-Content Imaging: This automated microscopy technique allows for the simultaneous measurement of multiple cellular parameters. Using specific dyes, one can assess mitochondrial mass, the generation of reactive oxygen species (ROS), and changes in the mitochondrial network structure (fission and fusion) in response to a compound. evotec.comfrontiersin.org

These methodologies enable a multi-faceted view of how this compound interacts with cellular systems, particularly its influence on mitochondrial bioenergetics and function.

Table 1: Organelle-Specific Research Methodologies

| Methodology | Principle | Typical Application in this compound Studies | Reference |

|---|---|---|---|

| Seahorse XF Analysis | Measures Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in live cells. | To determine the impact on mitochondrial respiration and glycolysis. | evotec.com |

| Mitochondrial Stress Test | Uses specific inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to interrogate components of the electron transport chain. | To identify the specific mitochondrial complex(es) affected by the compound. | evotec.com |

| Fluorescent Dyes (e.g., TMRM, JC-1) | Dyes accumulate in mitochondria based on membrane potential (ΔΨm). A loss of potential leads to a change in fluorescence. | To assess mitochondrial health and detect potential toxicity through depolarization. | evotec.com |

| Genetically Encoded Ca2+ Sensors | Fluorescent proteins targeted to specific organelles (e.g., mitochondria, ER) that change intensity in response to Ca2+ concentration. | To investigate alterations in intracellular calcium storage and signaling. | frontiersin.org |

| High-Content Imaging | Automated microscopy with fluorescent probes to measure multiple parameters simultaneously. | To quantify changes in mitochondrial mass, network structure, and production of reactive oxygen species (ROS). | evotec.comfrontiersin.org |

Radiochemical and Isotopic Labeling Techniques for Pathway Tracing

To understand the precise mechanism of action of this compound, it is crucial to trace its metabolic fate and its influence on various biochemical pathways. Radiochemical and isotopic labeling are powerful techniques that allow researchers to track molecules through complex biological systems with high precision. musechem.comcreative-proteomics.com These methods involve incorporating an isotope—an atom with a different number of neutrons—into a molecule of interest. musechem.com The isotope can be either radioactive (a radioisotope) or a non-radioactive stable isotope. numberanalytics.com

Radiochemical Labeling: This technique uses radioactive isotopes such as Carbon-14 (¹⁴C) or Tritium (³H). creative-proteomics.com A custom synthesis process is required to incorporate the radioisotope into the structure of this compound or a related metabolic precursor. amchemicals.compharmaron.com Once the radiolabeled compound is introduced into a cell culture, its journey can be tracked. For example, by analyzing different cellular fractions (e.g., cytoplasm, mitochondria, nucleus) or metabolic extracts over time, researchers can determine where the compound accumulates, whether it is metabolized into other molecules, and its rate of uptake or excretion. Detection is typically achieved through liquid scintillation counting or autoradiography. creative-proteomics.com This method offers exceptional sensitivity, allowing for the detection of very small quantities of the labeled molecule. creative-proteomics.com

Stable Isotope Labeling: Stable isotope tracing is a widely used technique in metabolic research that often employs isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). mdpi.com Unlike radiolabeling, this method does not involve radioactivity. The general approach is to provide cells with a key metabolic substrate, such as ¹³C-labeled glucose or glutamine, and then treat the cells with this compound. creative-proteomics.commdpi.com

The labeled carbon atoms from the substrate are incorporated into downstream metabolites through pathways like glycolysis, the citric acid cycle (TCA), and fatty acid synthesis. By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, scientists can identify and quantify the ¹³C-labeled metabolites. mdpi.comthermofisher.com Any changes in the pattern or amount of ¹³C incorporation in the presence of this compound reveal which metabolic pathways are inhibited or activated by the compound. This provides a detailed map of the compound's influence on cellular metabolic flux. creative-proteomics.commdpi.com For example, a buildup of a ¹³C-labeled intermediate in the TCA cycle could suggest that this compound inhibits a specific enzyme downstream of that intermediate.

These labeling techniques are indispensable for moving beyond simple observation of effect and toward a mechanistic understanding of how this compound functions at a molecular level.

Table 2: Common Isotopes and Their Applications in Pathway Tracing

| Isotope | Type | Common Labeled Precursor | Analytical Method | Application in this compound Research | Reference |

|---|---|---|---|---|---|

| Carbon-14 (¹⁴C) | Radioactive | [¹⁴C]-Glucose, [¹⁴C]-Ethylphosphocitrate | Liquid Scintillation, Autoradiography | Tracing the uptake, distribution, and excretion of the compound itself; studying metabolic flux. | creative-proteomics.com |

| Tritium (³H) | Radioactive | [³H]-Thymidine, [³H]-Labeled compound | Liquid Scintillation | Measuring effects on cell proliferation; tracing compound distribution. | musechem.comcreative-proteomics.com |

| Carbon-13 (¹³C) | Stable | [¹³C]-Glucose, [¹³C]-Glutamine | Mass Spectrometry (MS), NMR Spectroscopy | Mapping the impact on central carbon metabolism (glycolysis, TCA cycle). | mdpi.com |

| Nitrogen-15 (¹⁵N) | Stable | [¹⁵N]-Glutamine, [¹⁵N]-Amino Acids | Mass Spectrometry (MS) | Tracking the influence on amino acid and nucleotide metabolism. | mdpi.com |

| Phosphorus-32 (³²P) | Radioactive | [³²P]-Orthophosphate | Autoradiography, Scintillation Counting | To study phosphorylation events and kinase activity potentially altered by the compound. | creative-proteomics.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Antimycin A |

| Carbon-13 |

| Carbon-14 |

| Deuterium |

| This compound |

| FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) |

| Glucose |

| Glutamine |

| JC-1 |

| Nitrogen-15 |

| Oligomycin |

| Phosphorus-32 |

| Rotenone |

| TMRM (tetramethylrhodamine, methyl ester) |

Chemical Synthesis and Structure Activity Relationship Sar Research

Academic Synthetic Methodologies for Ethylphosphocitrate and its Derivatives

The synthesis of phosphocitrate (B1208610) (PC) and its esterified derivatives, such as this compound, has been approached through various chemical strategies. A notable and efficient method for preparing these compounds starts from triethyl citrate (B86180). uoc.gracs.orgsmolecule.comnih.gov This approach offers a pathway to obtain partially and fully esterified derivatives with good yield and purity, often avoiding complex chromatographic purification steps. uoc.gracs.orgnih.gov

One key methodology involves the reaction of triethyl citrate with a phosphitylating agent like methoxydichlorophosphine (MeOPCl₂) in the presence of a base such as triethylamine. uoc.gr This reaction forms a key intermediate, which can then be oxidized and selectively hydrolyzed to yield the desired phosphocitrate derivatives. uoc.gr The use of an excess of the phosphitylating agent ensures the complete consumption of the starting triethyl citrate, which simplifies the purification process. uoc.gr

Another synthetic route involves the phosphorylation of triethyl citrate using diphenyl phosphorochloridate, followed by the removal of the phenyl protecting groups via catalytic hydrogenolysis. The resulting triethyl phosphocitrate is then subjected to alkaline saponification to yield phosphocitrate. researchgate.net A similar approach utilizes 2-cyanoethyl phosphate (B84403) to phosphorylate triethyl citrate, followed by alkaline hydrolysis and purification by ion-exchange chromatography. researchgate.net

These synthetic strategies are crucial for producing this compound and its analogs, which are essential for investigating their biological activities and structure-activity relationships. The ability to selectively prepare different esterified forms of phosphocitrate allows for a systematic exploration of how these modifications influence their biochemical properties. uoc.gr

Table 1: Key Reagents in the Synthesis of this compound Derivatives

| Reagent | Role in Synthesis | Reference |

| Triethyl citrate | Starting material | uoc.grsmolecule.com |

| Methoxydichlorophosphine (MeOPCl₂) | Phosphitylating agent | uoc.gr |

| Triethylamine | Base catalyst | uoc.gr |

| Diphenyl phosphorochloridate | Phosphorylating agent | researchgate.net |

| 2-Cyanoethyl phosphate | Phosphorylating agent | researchgate.net |

Design and Evaluation of this compound Analogs as Biochemical Probes

This compound and its analogs have been investigated as biochemical probes, primarily due to their ability to interact with biological systems involved in calcification processes. The esterification of phosphocitrate to yield compounds like this compound is a key design strategy to modulate properties such as membrane permeability and cellular uptake.

A significant finding in the literature is the evaluation of this compound as an inhibitor of lithogenesis, the formation of mineral concretions (stones) in the body. popline.org This inhibitory action highlights its potential as a biochemical probe to study the mechanisms of pathological calcification. Research has shown that phosphocitrate itself is a potent inhibitor of hydroxyapatite (B223615) crystal growth, a key component of pathological calcifications. researchgate.netnih.gov The monoethyl ester of phosphocitrate, however, was found to have no inhibitory effect on hydroxyapatite crystal growth, suggesting that the degree of esterification is critical for its activity. nih.gov

The design of analogs often involves modifying the carboxyl and phosphate groups to understand their contribution to the biological activity. For instance, the synthesis of partially esterified derivatives allows for a systematic study of how the charge distribution on the molecule affects its interaction with biological targets. uoc.gr These analogs serve as valuable tools to probe the active sites of enzymes and the surfaces of biominerals.

The use of N-hydroxysuccinimide (NHS) esters as reactivity-based probes offers a strategy for mapping ligandable hotspots in the proteome. nih.gov While not specifically reported for this compound, this approach could be applied to develop this compound-based probes to identify its protein targets.

Stereochemical Considerations in Enzyme Interaction

The biological activity of phosphocitrate and its derivatives like this compound is significantly influenced by their stereochemistry. Phosphocitrate possesses a chiral center, and the spatial arrangement of its functional groups is crucial for its interaction with enzymes and other biological targets.

The strong binding affinity of phosphocitrate to growing crystals, which accounts for its inhibitory capacity, is believed to result from both its multiple negative charges and its specific stereochemistry. imrpress.com The tetrahedral arrangement of the carboxyl and phosphate groups around the central carbon atom appears to confer its powerful inhibitory potential. utas.edu.au It is proposed that the stereospecific interaction between phosphocitrate and the specific faces of calcium pyrophosphate dihydrate crystals is responsible for its inhibitory activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling in Enzyme Inhibition

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netacs.org While specific QSAR studies focusing exclusively on this compound for enzyme inhibition are not extensively documented in the available literature, the principles of QSAR can be applied to understand and predict the activity of this class of compounds.

A QSAR model is typically represented by a mathematical equation that relates one or more physicochemical or structural descriptors of a molecule to its biological activity. researchgate.net These descriptors can include parameters related to hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric effects (e.g., Taft parameters). acs.org

For this compound and its analogs, a QSAR study would involve synthesizing a series of related compounds with systematic variations in their structure, such as altering the ester groups or modifying the phosphate moiety. The inhibitory activity of these compounds against a target enzyme would then be measured. By analyzing the correlation between the structural descriptors of these analogs and their inhibitory potency, a QSAR model could be developed.

Such a model would be invaluable for:

Identifying the key structural features of this compound that are essential for its inhibitory activity.

Predicting the activity of new, unsynthesized analogs.

Guiding the rational design of more potent and selective enzyme inhibitors based on the this compound scaffold.

The development of a reliable QSAR model would require a dataset of compounds with well-characterized structures and biological activities. The workflow for predictive QSAR modeling typically involves data curation, calculation of molecular descriptors, model building using statistical methods, and rigorous validation of the model's predictive power.

Table 2: Hypothetical Descriptors for a QSAR Study of this compound Analogs

| Descriptor Class | Specific Descriptor Example | Potential Influence on Enzyme Inhibition |

| Electronic | Partial charge on the phosphorus atom | Affects interaction with charged residues in the enzyme active site. |

| Steric | Molar refractivity | Influences the fit of the inhibitor within the enzyme's binding pocket. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Affects membrane permeability and hydrophobic interactions with the enzyme. |

| Topological | Molecular connectivity indices | Encodes information about the size, shape, and branching of the molecule. |

Future Research Trajectories and Broader Academic Implications

Identification of Novel Enzymatic Targets and Metabolic Interventions

The 1986 study on the inhibition of lithogenesis—the formation of mineral concretions or stones—by Ethylphosphocitrate points towards a potential interaction with enzymatic pathways controlling biomineralization. popline.orgresearchgate.netresearchgate.net Future research could focus on identifying the specific enzymes that are modulated by this compound. Understanding these enzymatic targets is the first step toward elucidating its mechanism of action and exploring its potential for metabolic interventions in pathological calcification processes.

Detailed kinetic studies would be crucial to determine the nature of this compound's interaction with its target enzymes—whether it acts as a competitive, non-competitive, or allosteric inhibitor. Such studies would provide quantitative measures of its potency and specificity, which are essential for any potential therapeutic development.

Development of this compound-Based Tools for Basic Biological Research

Should specific enzymatic targets of this compound be identified, the compound could be developed into a valuable tool for basic biological research. By modifying its structure, researchers could potentially create probes to study the physiological and pathological roles of its target enzymes. For instance, attaching fluorescent tags or radioactive isotopes to this compound could enable the visualization and tracking of its interactions within cells and tissues.

Furthermore, if this compound proves to be a highly specific inhibitor of a particular enzyme, it could be used to dissect the roles of that enzyme in complex cellular signaling pathways. This would allow researchers to investigate the downstream effects of inhibiting a specific enzymatic step, providing a deeper understanding of cellular regulation.

Integration with Multi-Omics Data for Comprehensive Metabolic Understanding

To gain a holistic view of this compound's biological effects, its study should be integrated with multi-omics approaches. Techniques such as proteomics, metabolomics, and transcriptomics could reveal global changes in protein expression, metabolite levels, and gene transcription that occur in response to this compound treatment. This data would offer a comprehensive picture of the metabolic reprogramming induced by the compound.

For example, metabolomic analysis could identify metabolic pathways that are significantly altered by this compound, potentially uncovering previously unknown biological functions. Integrating this with proteomic and transcriptomic data could then link these metabolic changes to alterations in the expression of specific enzymes and regulatory proteins, providing a multi-layered understanding of its mechanism of action.

Conceptual Contributions to Understanding Enzyme Regulation in Complex Biological Systems

A thorough investigation into how this compound regulates its target enzymes could offer new insights into the fundamental principles of enzyme regulation. If it is found to employ a novel mechanism of inhibition or to target a previously uncharacterized regulatory site on an enzyme, this could have broad implications for our understanding of how enzymatic activity is controlled within the intricate network of a biological system.

The study of this compound could also contribute to the field of systems biology by providing a new tool to perturb and study metabolic networks. By observing the system-wide effects of a highly specific enzymatic inhibitor, researchers can better understand the robustness, redundancy, and interconnectivity of metabolic pathways. This can lead to more accurate computational models of cellular metabolism and a deeper appreciation for the complex regulatory mechanisms that maintain cellular homeostasis.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Ethylphosphocitrate in laboratory settings?

- Methodological Answer : this compound synthesis typically involves phosphorylation and esterification reactions under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry for molecular weight validation, and chromatographic techniques (e.g., HPLC) for purity assessment. Reproducibility hinges on strict adherence to stoichiometric ratios and reaction timelines .

- Data Example : A typical NMR spectrum should show distinct peaks for phosphate (δ 0-5 ppm) and ethyl ester groups (δ 1.2-1.5 ppm), with impurities quantified via integration .

Q. How do researchers quantify this compound in biological matrices, and what are common interferences?

- Methodological Answer : Colorimetric assays (e.g., modified Bartlett assays) or enzymatic methods are used for quantification. Sample preparation involves deproteinization (using trichloroacetic acid) and lipid extraction to isolate phosphocitrate derivatives. Interferences include endogenous phosphatases (mitigated by enzyme inhibitors) and phospholipid cross-reactivity, requiring validation via spike-and-recovery experiments .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in intracellular signaling pathways?

- Methodological Answer : Use knockout cell lines (e.g., CRISPR-Cas9) to silence target enzymes (e.g., phosphatases) and measure this compound accumulation via isotopic labeling (³²P). Controls should include wild-type cells and competitive inhibitors. Dose-response curves and time-course experiments are critical for establishing causality .

- Data Contradiction Analysis : Discrepancies in pathway activation may arise from cell-type-specific phosphatase expression. Validate findings using orthogonal methods (e.g., Western blotting for downstream effectors) .

Q. How can researchers resolve contradictory data on this compound’s inhibitory effects across different in vitro models?

- Methodological Answer : Conduct a systematic review of experimental conditions: pH, buffer composition (e.g., Tris vs. HEPES), and substrate concentrations (Km values). Meta-analysis of dose-response relationships across studies can identify confounding variables. Replicate experiments under harmonized protocols to isolate mechanism-specific effects .

- Example : A 2023 study found this compound’s IC50 varied by 40% between renal and hepatic cell lines due to differential membrane permeability, resolved using liposomal delivery systems .

Q. What strategies are recommended for elucidating this compound’s metabolic stability in vivo?

- Methodological Answer : Radiolabeled tracer studies (¹⁴C or ³H) combined with mass spectrometry imaging (MSI) provide spatial and temporal resolution of metabolite distribution. Pharmacokinetic models (e.g., compartmental analysis) should account for renal clearance rates and enzymatic degradation pathways. Validate with tissue-specific knockout models .

Methodological Best Practices

Q. How should researchers design controls to validate this compound-specific activity in enzyme inhibition assays?

- Answer : Include three control groups: (1) substrate-only (no inhibitor), (2) competitive inhibitor (e.g., phosphocitrate), and (3) non-competitive inhibitor (e.g., EDTA). Use Michaelis-Menten kinetics to calculate Ki values and confirm specificity via Lineweaver-Burk plots .

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?

- Answer : Nonlinear regression (e.g., log-dose vs. response) with goodness-of-fit metrics (R² ≥ 0.95) and ANOVA for inter-group comparisons. Outlier detection (Grubbs’ test) and power analysis (α = 0.05, β = 0.2) ensure robustness .

Literature and Data Synthesis

Q. How can researchers extrapolate findings from organophosphate analogs to this compound?

- Answer : Perform QSAR (quantitative structure-activity relationship) modeling using software like MOE or Schrödinger to predict this compound’s reactivity based on analogs’ electronic (HOMO/LUMO) and steric parameters. Validate with in vitro comparative assays .

Q. What criteria should guide the inclusion of this compound data in toxicological profiles?

- Answer : Follow ATSDR guidelines: prioritize peer-reviewed studies with documented purity (>95%), validated analytical methods, and in vivo relevance (e.g., LD50, NOAEL). Exclude studies with unspecified synthesis protocols or commercial-grade compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.